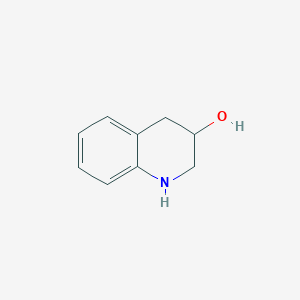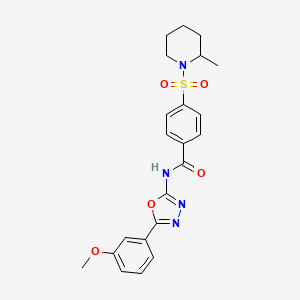
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as SA4503, is a synthetic compound that belongs to the piperidine class of compounds. It was first synthesized in the early 1990s and has since been the subject of various scientific research studies due to its potential therapeutic applications. SA4503 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders.
Mechanism of Action
The exact mechanism of action of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various tissues throughout the body, including the brain. It has been shown to play a role in various physiological processes such as pain perception, memory, and mood regulation. This compound has been shown to bind to the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. This compound has also been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is that it has been shown to have relatively low toxicity in animal studies. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using this compound is that its exact mechanism of action is not fully understood. This makes it difficult to predict its potential therapeutic applications and to develop targeted treatments.
Future Directions
There are various future directions for the study of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One potential direction is to further investigate its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential use as an anti-inflammatory agent for the treatment of arthritis. Additionally, further studies are needed to fully understand its mechanism of action and to develop targeted treatments.
Synthesis Methods
The synthesis of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid with 2-phenylethylamine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through various methods such as column chromatography or recrystallization.
Scientific Research Applications
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been the subject of various scientific research studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(2-phenylethyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-13-19-14-7-6-10-16(19)17(20)18-12-11-15-8-4-3-5-9-15/h1,3-5,8-9,16H,6-7,10-14H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOHNKVRSLTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)





![7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2432061.png)


![3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2432065.png)


![N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/no-structure.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2432074.png)